Beryllium sulfate (BeSO4) crystal structure and properties
Beryllium sulfate (BeSO4) crystal structure and properties
An In-depth Technical Guide to Beryllium Sulfate (BeSO₄)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure, properties, and experimental protocols related to beryllium sulfate (BeSO₄), an inorganic compound notable for the unique physicochemical characteristics imparted by the small, highly charged beryllium cation (Be²⁺).
Crystal Structure of Beryllium Sulfate and Its Hydrates
Beryllium sulfate is most commonly found as its tetrahydrate, [Be(H₂O)₄]SO₄.[1] The crystal structure varies significantly between its anhydrous and hydrated forms.
Beryllium Sulfate Tetrahydrate (BeSO₄·4H₂O)
X-ray crystallography studies reveal that the tetrahydrate form features a tetrahedral [Be(H₂O)₄]²⁺ cation.[1][2] The small ionic radius of the Be²⁺ ion (approx. 31 pm) dictates a coordination number of four, resulting in this tetrahedral geometry, which is a notable contrast to the octahedral coordination observed in the analogous magnesium salt (MgSO₄·6H₂O).[1][3] The lattice is composed of these tetrahedral [Be(H₂O)₄]²⁺ cations and sulfate (SO₄²⁻) anions, arranged in a structure similar to a slightly elongated cesium chloride lattice.[2]
Vibrational spectroscopy confirms the existence of the tetrahedral [Be(OH₂)₄]²⁺ ion in aqueous solutions of other beryllium salts like nitrate and chloride.[1] The Be-O bond distance in the tetrahydrate is approximately 1.610 Å (or 161.0 pm), and the S-O distance within the sulfate anion is about 1.465 Å.[2]
Anhydrous Beryllium Sulfate (BeSO₄)
The anhydrous form of BeSO₄ is produced by heating the hydrated salt to around 400 °C.[1][4] Its crystal structure is similar to that of boron phosphate and berlinite, featuring alternating, tetrahedrally coordinated beryllium and sulfur atoms.[1][4] Each oxygen atom is two-coordinate, bonded to both a beryllium and a sulfur atom (Be-O-S).[1][4] The Be-O bond distance in the anhydrous structure is 156 pm, while the S-O distance is 150 pm.[1][4]
Other Hydrates
Beryllium sulfate also exists as a dihydrate (BeSO₄·2H₂O) and a monohydrate (BeSO₄·H₂O). The dihydrate can be formed by heating the tetrahydrate to approximately 110-111.5 °C.[3][5] Further heating to about 158 °C results in the formation of the monohydrate.[5]
Table 1: Crystallographic Data for Beryllium Sulfate Forms
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Tetrahydrate | BeSO₄·4H₂O | Tetragonal | I̅4c2 | 7.990 | 7.990 | 10.688 | [2] |
| Anhydrous | BeSO₄ | Tetragonal | I̅4 | - | - | - | [6] |
Physical and Chemical Properties
Beryllium sulfate is a white, odorless crystalline solid.[3] Its properties are highly dependent on its hydration state. The compound is known for its significant solubility in water, which increases with temperature, but it is insoluble in alcohol.[1][3]
Table 2: Physical and Thermodynamic Properties of Beryllium Sulfate
| Property | Anhydrous (BeSO₄) | Tetrahydrate (BeSO₄·4H₂O) | Reference |
| Molar Mass | 105.08 g/mol | 177.14 g/mol | [7][8] |
| Appearance | White solid | Colorless, tetrahedral crystals | [1][7] |
| Density | 2.44 g/cm³ | 1.71 g/cm³ | [1][3] |
| Melting Point | 550-600 °C (decomposes) | 110 °C (loses 2H₂O) | [1][3] |
| Boiling Point | ~2500 °C | 580 °C | [1][3] |
| Water Solubility | - | 36.2 g/100 mL at 0°C40.0 g/100 mL at 20°C54.3 g/100 mL at 60°C | [1][3] |
| Refractive Index (n_D) | - | 1.4374 | [1][3] |
| Std Enthalpy of Formation (ΔfH⦵₂₉₈) | -1197 kJ/mol | - | [1][3] |
| Gibbs Free Energy (ΔfG⦵) | -1088 kJ/mol | - | [1][3] |
Experimental Protocols
Synthesis of Beryllium Sulfate Tetrahydrate Crystals
A common and straightforward method for preparing high-purity BeSO₄·4H₂O crystals involves the reaction of a beryllium salt with sulfuric acid.[4]
Objective: To synthesize crystalline beryllium sulfate tetrahydrate.
Materials:
-
Beryllium oxide (BeO) or Beryllium hydroxide (Be(OH)₂)
-
Sulfuric acid (H₂SO₄), e.g., 10N solution
-
Deionized water
-
Beakers, magnetic stirrer, heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
Methodology:
-
Reaction: Slowly add beryllium oxide or hydroxide to a stirred aqueous solution of sulfuric acid.[7] The reaction is exothermic and should be controlled. The general reaction is: BeO + H₂SO₄ → BeSO₄ + H₂O
-
Dissolution: Continue adding the beryllium compound until a saturated solution is achieved. Gentle heating can be applied to ensure complete reaction.
-
Filtration: Filter the resulting hot solution to remove any unreacted solids or impurities.
-
Crystallization: Transfer the clear filtrate to a crystallization dish. Allow the solution to cool slowly to room temperature. Evaporation of the solvent will lead to the formation of well-defined crystals of BeSO₄·4H₂O.[4][9] Fractional crystallization can be employed for higher purity.[7]
-
Isolation: Once a sufficient crop of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold deionized water and then dry them in air.[10]
Crystal Structure Determination by Single-Crystal X-ray Diffraction
This protocol outlines the general workflow for analyzing the crystal structure of a synthesized compound like BeSO₄·4H₂O.
Objective: To determine the precise atomic arrangement, bond lengths, and bond angles.
Methodology:
-
Crystal Selection and Mounting: Select a suitable, single, defect-free crystal from the synthesized batch under a microscope. Mount the crystal on a goniometer head, often within a Lindemann glass capillary tube due to the toxicity of beryllium compounds.[2]
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., Cu Kα radiation) is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An initial model of the crystal structure is built based on the electron density map. This model is then refined using least-squares methods, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.[2]
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.
Visualizations
The relationships between the different forms of beryllium sulfate and the workflow for its analysis can be visualized.
Caption: Thermal decomposition of beryllium sulfate tetrahydrate.
Caption: General workflow for single-crystal X-ray diffraction analysis.
References
- 1. Beryllium sulfate - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. webqc.org [webqc.org]
- 4. Beryllium sulfate tetrahydrate, 99.0+%, 7787-56-6 [chemkits.eu]
- 5. Beryllium sulfate [chemlin.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Beryllium Sulfate | BeSO4 | CID 26077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. BERYLLIUM SULFATE | 13510-49-1 [chemicalbook.com]
- 10. journal.uctm.edu [journal.uctm.edu]
